molecular formula C18H24FN3O3S B606019 Benthiavalicarb-isopropyl CAS No. 177406-68-7

Benthiavalicarb-isopropyl

Cat. No.: B606019
CAS No.: 177406-68-7
M. Wt: 381.47
InChI Key: USRKFGIXLGKMKU-ABAIWWIYSA-N
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Mechanism of Action

Benthiavalicarb-isopropyl, also known as Benthiavalicarb isopropyl, is a novel fungicide that belongs to the carboxylic acid amides (CAA) group . This compound has been developed to control several diseases in the field .

Target of Action

This compound is a highly selective fungicide that targets plant pathogens belonging to Oomycetes . These pathogens are responsible for diseases such as late blight and downy mildew .

Mode of Action

The compound works by strongly inhibiting mycelia growth, zoosporangia germination, and cystospore germination . It also inhibits the sporulation of Phytophthora infestans at a very low concentration .

Biochemical Pathways

This compound affects the biochemical pathways related to the growth and reproduction of the targeted pathogens. By inhibiting mycelia growth and sporulation, it disrupts the life cycle of the pathogens, preventing them from spreading and causing disease .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its excellent preventive, curative, translaminar, and systemic movement . It also has residual activities, which means it continues to be effective for a period after application .

Result of Action

The result of this compound’s action is the control of several diseases in the field. It has superb preventive and curative effects on late blight and downy mildew . Its inhibitory activity towards lesion development contributes to its excellent disease-controlling abilities .

Action Environment

The action of this compound is influenced by environmental factors. It has a moderate risk of leaching to groundwater due to its low aqueous solubility and volatility .

Safety and Hazards

Benthiavalicarb-isopropyl has a low mammalian oral toxicity and may cause adverse reproduction/fertility effects . It is also an endocrine disruptor and may also be carcinogenic . It is moderately toxic to fish, aquatic invertebrates, algae, earthworms, and honeybees .

Future Directions

The necessity of benthiavalicarb-isopropyl as a fungicide to control a serious danger to plant health which cannot be contained by other available means, including non-chemical methods, is also presented .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benthiavalicarb-isopropyl is synthesized through the condensation of N-isopropoxycarbonyl-L-valine with 2-amino-6-fluorobenzothiazole . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and advanced analytical techniques like high-performance liquid chromatography (HPLC) ensures consistency in production .

Chemical Reactions Analysis

Types of Reactions: Benthiavalicarb-isopropyl primarily undergoes hydrolysis and oxidation reactions. In aqueous environments, it can hydrolyze to form its corresponding acid and alcohol derivatives . Oxidation reactions can lead to the formation of various oxidized metabolites .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRKFGIXLGKMKU-ABAIWWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C
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Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C
Source PubChem
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Molecular Formula

C18H24FN3O3S
Source PubChem
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DSSTOX Substance ID

DTXSID9058232
Record name Benthiavalicarb-isopropyl
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Molecular Weight

381.5 g/mol
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Physical Description

White solid; [HSDB]
Record name Benthiavalicarb isopropyl
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Solubility

In water (20 °C), 10.96 mg/L at pH 5; 13.14 mg/L at unadjusted pH; 12.76 mg/L at pH 9
Record name BENTHIAVALICARB ISOPROPYL
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Density

1.25 g/cu cm at 20.5 °C
Record name BENTHIAVALICARB ISOPROPYL
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Mechanism of Action

/Target Species/ Its mode of action is through the inhibition of phospholipid biosynthesis., Mechanism Study of Thyroid Tumors in Rats. 12 male Fisher rats/sex/dose were fed KIF- 230 in their diets at concentrations of 0, 13.3, or 661.4 mg/kg/day for 14 days. The data indicated that the administration of KIF-230 in the diet at a dose of 661.4 mg/kg/day resulted in decreased serum T4 levels (11-18%) in male rats. Absolute and relative-to-body liver weights were increased (22-24%) compared to controls, and macroscopic examination revealed enlarged liver in all rats in this dose group, which is consistent with enzyme induction. TSH levels were non-significantly increased compared to controls, and T3 levels remained similar to controls. The observed increase in UDP-GT activity (16%) on T4 could cause a decrease in circulating T4 levels, resulting in increased serum TSH levels via a feedback mechanism. This mechanism could ultimately cause hyperthyroidism following a sufficient duration of exposure in rats., Mechanism Study of Thyroid Tumors in Mice. 12 Scl:B6C3F1 male mice/dose were exposed to KIF-230 in their diet at concentrations of 0, 17.0, or 855.0 mg/kg/day for 14 days. No effects were observed on mortality, clinical observations, body weights, cumulative body weight gains, or food consumption. Increased absolute and relative liver weights were observed at 855 mg/kg/day, which is consistent with enzyme induction and the increased UDP-GT activity on T4 seen in this study. While serum T4 levels were decreased 25-29%, T3 and TSH remained similar to controls throughout the study. Typical UDP-GT inducers are known to cause hyperthyroidism by inducing TSH through a decrease in serum thyroid hormone levels; and thyroid hyperplasia is a potential mechanism for the induction of thyroid tumors. The lack of an appropriate antibody (anti-mouse TSH) could cause inaccurate measurements of TSH in the radioimmunoassay used to determine serum levels of TSH. While the mechanism is plausible, no definitive conclusions can be reached concerning this mechanistic study.
Record name BENTHIAVALICARB ISOPROPYL
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Color/Form

White powder

CAS No.

177406-68-7
Record name Benthiavalicarb isopropyl
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Record name Benthiavalicarb isopropyl [ISO]
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Record name Benthiavalicarb-isopropyl
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Record name Carbamic acid, N-[(1S)-1-[[[(1R)-1-(6-fluoro-2-benzothiazolyl)ethyl]amino]carbonyl]-2-methylpropyl]-, 1-methylethyl ester
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Record name BENTHIAVALICARB-ISOPROPYL
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Melting Point

167 °C
Record name BENTHIAVALICARB ISOPROPYL
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Q & A

Q1: What is the target of benthiavalicarb-isopropyl?

A1: this compound targets oomycetes, a group of microorganisms that resemble fungi but are more closely related to algae. While its precise mode of action is not fully understood, it is known to be a cellulose biosynthesis inhibitor, specifically targeting cellulose synthase within the organism. []

Q2: What are the downstream effects of this compound on oomycetes?

A2: By inhibiting cellulose biosynthesis, this compound disrupts the formation of cell walls in oomycetes, ultimately leading to their death. This is crucial as it hinders the growth and development of the pathogen. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H25FClN3O3S. Its molecular weight is 441.94 g/mol.

Q4: Is there any available spectroscopic data on this compound?

A4: While the provided abstracts do not provide specific spectroscopic data, researchers have used analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) to characterize and quantify this compound and its metabolites. [, , ]

Q5: How stable is this compound in different environmental conditions?

A5: Research indicates that this compound degrades relatively rapidly in soil, with a half-life of less than 11 days under both upland and flooded conditions. []

Q6: How does the structure of this compound contribute to its activity against oomycetes?

A6: While the provided abstracts do not delve into specific SAR studies, the presence of the carbamate group and the benzothiazole ring are likely essential for its fungicidal activity. Further research would be needed to elucidate the specific structural features responsible for its potency and selectivity. [, ]

Q7: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A7: The provided research mentions various formulations for this compound, including wettable powders, suspending agents, emulsions, water-dispersible granules, and microemulsions. These formulations likely aim to improve handling, application, and effectiveness in controlling plant pathogens. [, , , , , , ]

Q8: What is the evidence for the efficacy of this compound in controlling plant diseases caused by oomycetes?

A8: Numerous studies demonstrate the effectiveness of this compound in controlling various oomycete diseases, including potato and tomato late blight, downy mildew in grapes and melons, and parasitic downy mildew. [, , , , , ]

Q9: Are there any reported cases of resistance to this compound in oomycete populations?

A9: While the provided abstracts do not mention specific resistance cases, research highlights the emergence of single-point mutations in the PvCesA3 gene of Plasmopara viticola populations in Japan, conferring resistance to CAA fungicides, including this compound. []

Q10: What analytical methods have been employed to characterize, quantify, and monitor this compound?

A10: Researchers have utilized various analytical methods for studying this compound, including HPLC, LC-MS/MS, and gas chromatography. These techniques allow for the separation, identification, and quantification of the fungicide and its degradation products in various matrices. [, , , , ]

Q11: What are some alternative fungicides or control methods for oomycete diseases?

A11: Several other fungicides, including metalaxyl, dimethomorph, cyazofamid, and mancozeb, are also effective against oomycetes. Integrated pest management strategies, such as crop rotation and resistant cultivars, can also help control these diseases. [, , , , ]

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